N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide
Description
N-[3-(3-Methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a thiochromen-4-one core substituted at position 3 with a 3-methylphenyl group and at position 2 with a furan-2-carboxamide moiety.
Properties
IUPAC Name |
N-[3-(3-methylphenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S/c1-13-6-4-7-14(12-13)18-19(23)15-8-2-3-10-17(15)26-21(18)22-20(24)16-9-5-11-25-16/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKNWCJWTNRZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiochromen Ring: The thiochromen ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, in the presence of sulfur and a base.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methylbenzoyl chloride and an appropriate catalyst.
Formation of the Furan-2-Carboxamide Moiety: The final step involves the coupling of the thiochromen derivative with furan-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or the thiochromen ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thiochromen or furan derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Table 1: Structural Comparison of Thiochromen/Coumarin Derivatives
| Compound Name | Core Structure | Substituents at Key Positions | Molecular Formula |
|---|---|---|---|
| N-[3-(3-Methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide | Thiochromen-4-one | 3-(3-methylphenyl), 2-(furan-2-carboxamide) | C₂₁H₁₅NO₃S |
| N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide | Chromen-4-one | 3-(6-methyl), 2-(thiazolidin-4-one), 3-(furan-2-carboxamide) | C₁₈H₁₄N₂O₅S·C₃H₇NO |
| N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | Coumarin (2H-chromene) | 3-carboxamide, 4-methoxyphenethyl | C₂₀H₁₉NO₄ |
| N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide | Furan-2-carboxamide | 4-fluorobenzyl, 4-methoxyphenyl | C₂₀H₁₇FNO₃ |
Key Observations :
Key Insights :
- Antiviral Potential: The furan-2-carboxamide group in N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide demonstrates efficacy against enteroviruses, suggesting that similar substituents in the target compound may confer antiviral properties .
- Antimicrobial vs.
Physicochemical and Crystallographic Properties
Table 3: Crystallographic Data for Selected Compounds
Analysis :
- The triclinic packing of the chromen-thiazolidinone analog (Table 3) reveals strong N–H⋯O hydrogen bonds and π-π interactions, which stabilize its crystal lattice. Similar intermolecular forces are expected in the target compound due to the furan-2-carboxamide group, though its thiochromen core may reduce π-π stacking efficiency compared to chromen derivatives .
Biological Activity
N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiochromene core fused with a furan ring and a carboxamide group. Its unique structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the biosynthesis of inflammatory mediators .
- Antioxidant Activity : It exhibits free radical scavenging properties, contributing to its potential as an antioxidant agent .
- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in cancer cell lines, suggesting its potential use in cancer therapy .
1. Anti-inflammatory Activity
Studies have demonstrated that this compound effectively inhibits COX and LOX enzymes. For instance, compounds derived from thiochromene have shown moderate inhibition against these enzymes, with IC50 values indicating significant anti-inflammatory potential .
2. Anticancer Properties
In vitro studies have reported the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism involves induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results indicate promising activity against certain bacterial strains, positioning it as a potential candidate for developing new antimicrobial agents.
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of thiochromene derivatives, including this compound. Key findings include:
| Study | Biological Activity | IC50 Values |
|---|---|---|
| Study 1 | COX Inhibition | 19.2 μM |
| Study 2 | LOX Inhibition | 13.2 μM |
| Study 3 | Cytotoxicity (MCF-7) | IC50 = 10.4 μM |
These results highlight the compound's effectiveness in modulating key biological pathways related to inflammation and cancer progression.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[3-(3-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide, and how is purity ensured?
- Methodology : Synthesis involves multi-step organic reactions:
Core formation : Cyclization of precursors (e.g., 3-methylphenyl acetic acid derivatives) to generate the thiochromen-4-one core .
Functionalization : Introduction of the furan-2-carboxamide group via nucleophilic acyl substitution or coupling reactions .
Purification : Techniques like recrystallization (using DMSO/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) are employed for high-purity yields .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology :
- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) confirms bond lengths, angles, and spatial arrangement .
- Spectroscopy :
- NMR : and NMR verify proton environments and carbon frameworks .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNOS, MW ≈ 345.35 g/mol) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Data :
- Solubility : Soluble in DMSO, DMF; sparingly soluble in water .
- Stability : Stable at room temperature in inert atmospheres but susceptible to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing the furan-2-carboxamide moiety?
- Methodology :
- Reagent selection : Use activated acylating agents (e.g., furan-2-carbonyl chloride) with bases like triethylamine to drive coupling efficiency .
- Temperature control : Reflux conditions (70–90°C) in anhydrous solvents (e.g., THF) minimize side reactions .
- Kinetic monitoring : TLC or HPLC tracks intermediate formation to adjust reaction times .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. limited efficacy)?
- Methodology :
- Dose-response assays : Re-evaluate IC values across cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) .
- Structural analogs : Compare with chromen-4-one derivatives (e.g., coumarin-based compounds) to isolate thiochromen-specific effects .
- Target validation : Use siRNA or CRISPR to confirm involvement of suspected pathways (e.g., NF-κB or COX-2 inhibition) .
Q. How can molecular docking predict interactions between this compound and biological targets (e.g., enzymes)?
- Methodology :
- Software : AutoDock Vina or Schrödinger Suite models binding poses .
- Target selection : Prioritize enzymes with structural homology to known thiochromen targets (e.g., tyrosine kinases or cytochrome P450) .
- Validation : Cross-check docking scores (e.g., ΔG < −8 kcal/mol) with in vitro inhibition assays .
Q. What experimental designs mitigate challenges in studying oxidation/reduction reactions of this compound?
- Methodology :
- Oxidation : Use controlled agents like KMnO in acidic media; monitor via IR for ketone formation .
- Reduction : NaBH-mediated reduction of carbonyl groups under nitrogen atmosphere to prevent over-reduction .
- Side-product analysis : LC-MS identifies intermediates (e.g., alcohol or amine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
